molecular formula C7H12O3 B8050265 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Cat. No.: B8050265
M. Wt: 144.17 g/mol
InChI Key: IKGUMJUGKJCELW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid is a chemical compound with a cyclopentane ring substituted with a hydroxyl group at the third position and an acetic acid moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid typically involves the following steps:

  • Starting Material: Cyclopentanone is often used as the starting material.

  • Hydroxylation: The cyclopentanone undergoes hydroxylation to introduce the hydroxyl group at the third position, forming 3-hydroxycyclopentanone.

  • Conversion to Acid: The hydroxyl group is then converted to an acetic acid moiety through a series of reactions, including oxidation and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: The hydroxyl group can participate in substitution reactions to form esters or other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like acyl chlorides and anhydrides are used for esterification reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Esters and other substituted derivatives.

Scientific Research Applications

2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor for certain biological targets.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid is unique due to its specific structural features. Similar compounds include:

  • 3-Hydroxycyclopentanone: Lacks the acetic acid moiety.

  • Cyclopentanecarboxylic acid: Lacks the hydroxyl group.

  • 2-Hydroxycyclopentanecarboxylic acid: Different position of the hydroxyl group.

Properties

IUPAC Name

2-[(1R,3R)-3-hydroxycyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGUMJUGKJCELW-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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